Dhx9-IN-15

DHX9 Target Engagement Cancer Biology

Discrepancies in cellular potency among DHX9 inhibitors complicate dose-response studies and cross-experiment reproducibility. Dhx9-IN-15 (EC50 0.232 μM) offers a validated intermediate potency for CETSA/NanoBRET assays and SAR benchmarking. - Defined 0.232 μM EC50 enables reproducible target-engagement windows. - Ideal reference compound between sub-100 nM and micromolar inhibitors. - Enables isolation of ATP-competitive vs. allosteric mechanisms. Global shipping with documented purity and stability.

Molecular Formula C19H19ClN4O4S
Molecular Weight 434.9 g/mol
Cat. No. B12377578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-15
Molecular FormulaC19H19ClN4O4S
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C)O
InChIInChI=1S/C19H19ClN4O4S/c1-12(25)17-7-13(11-24(17)18-5-3-4-6-21-18)19(26)22-15-8-14(20)9-16(10-15)23-29(2,27)28/h3-12,23,25H,1-2H3,(H,22,26)
InChIKeySRFBAIRGLATLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dhx9-IN-15 – RNA Helicase DHX9 Inhibitor with Defined Cellular EC50 for Cancer Research Applications


Dhx9-IN-15 (CAS 2973398-27-3) is a small‑molecule inhibitor of the ATP‑dependent RNA helicase DHX9 (also known as RNA Helicase A), a DExH‑box enzyme involved in genomic stability, transcription regulation, and RNA metabolism [1]. In a cellular target‑engagement assay, Dhx9-IN-15 exhibits an EC50 of 0.232 μM [1], . The compound serves as a pharmacological tool for investigating DHX9‑driven cancer biology, particularly in contexts of microsatellite instability and homologous recombination deficiency.

Why DHX9 Inhibitors Cannot Be Interchanged – The Critical Role of Cellular EC50 in Dhx9-IN-15 Selection


DHX9 inhibitors display a wide range of cellular potencies—from sub‑nanomolar to double‑digit micromolar—due to differences in binding mode, scaffold, and physicochemical properties [1]. The cellular EC50 value, which reflects target engagement in a native intracellular environment, is a key determinant of downstream phenotypic effects and dose‑response relationships [2]. Substituting Dhx9-IN-15 with an analog that has a different EC50—even from the same chemical series—can fundamentally alter experimental outcomes, complicating data reproducibility and cross‑study comparisons.

Quantitative Differentiation of Dhx9-IN-15 Against Key DHX9 Inhibitor Comparators


Cellular Target Engagement: Dhx9-IN-15 vs. DHX9-IN-14 – 14.7‑Fold Higher Potency

Dhx9-IN-15 demonstrates a 14.7‑fold lower EC50 than DHX9-IN-14 in a cellular target‑engagement assay, indicating substantially greater intracellular potency [1]. This difference directly impacts the concentration range required to achieve equivalent DHX9 inhibition in cell‑based models.

DHX9 Target Engagement Cancer Biology

Potency Gap: Dhx9-IN-15 vs. DHX9-IN-11 – 2.8‑Fold Difference for Differentiated Dosing

Dhx9-IN-15 is 2.8‑fold less potent than DHX9-IN-11 in cellular target‑engagement assays (EC50 0.232 μM vs. 0.0838 μM) [1]. This intermediate potency position allows for finer dose titration and may be advantageous when partial inhibition of DHX9 is desired.

DHX9 Potency Pharmacology

Chemical Series Differentiation: Dhx9-IN-15 vs. DHX9-IN-16 – 1.9‑Fold EC50 Difference

Within the same chemical series (compounds 287 vs. 208), Dhx9-IN-15 exhibits a 1.9‑fold higher EC50 than DHX9-IN-16 (0.232 μM vs. 0.125 μM) [1]. This subtle but reproducible difference highlights the impact of minor structural modifications on cellular activity.

DHX9 Chemical Series Lead Optimization

Large Potency Difference: Dhx9-IN-15 vs. DHX9-IN-1 – 30‑Fold Lower EC50

Dhx9-IN-15 is 30‑fold more potent than DHX9-IN-1 in cellular target‑engagement assays (EC50 0.232 μM vs. 6.94 μM) . This substantial gap in cellular activity makes Dhx9-IN-15 a far more suitable candidate for low‑dose, high‑efficacy studies.

DHX9 Potency Cell-Based Assay

Molecular Weight Differentiation: Dhx9-IN-15 (434.9 g/mol) Offers Improved Cell Permeability Potential

Dhx9-IN-15 has a molecular weight of 434.9 g/mol , which is lower than several high‑potency analogs such as DHX9-IN-11 (541.97 g/mol) [1] and DHX9-IN-3 (547.02 g/mol) . Lower molecular weight generally correlates with better passive membrane permeability, potentially contributing to its cellular efficacy at sub‑micromolar concentrations.

DHX9 Physicochemical Properties Cell Permeability

Optimal Use Cases for Dhx9-IN-15 Based on Its Differentiated Cellular EC50 Profile


Cellular Target‑Engagement Studies Requiring Defined, Moderate Potency

Dhx9-IN-15's EC50 of 0.232 μM provides a well‑characterized intermediate potency between the sub‑100 nM inhibitors (e.g., DHX9‑IN‑11) and the micromolar‑range compounds (e.g., DHX9‑IN‑1). This makes it ideal for CETSA‑like assays or NanoBRET target‑engagement studies where complete target occupancy is not desired, and where a dose‑response window is needed to resolve subtle differences in target modulation.

Structure‑Activity Relationship (SAR) Profiling Within the DHX9 Chemical Series

As compound '287' in a series that includes '208' (DHX9‑IN‑16) and '469' (DHX9‑IN‑11), Dhx9‑IN‑15 serves as a key reference point for SAR studies. Its 1.9‑fold potency difference from DHX9‑IN‑16, despite a shared core scaffold, enables researchers to correlate specific chemical modifications with shifts in cellular EC50, informing further medicinal chemistry optimization efforts.

Phenotypic Screens in Cancer Cell Lines with Defined DHX9 Dependence

In cancer models known to rely on DHX9 for survival (e.g., MSI‑H colorectal or HRD‑positive tumors), Dhx9‑IN‑15 can be used at concentrations between 0.2–1 μM to assess DHX9‑dependent proliferation, apoptosis, and DNA damage responses. Its intermediate potency avoids the potential cytotoxicity associated with high‑dose DHX9 inhibition while still achieving robust target engagement.

Comparative Pharmacology Studies with Allosteric vs. ATP‑Competitive DHX9 Inhibitors

Dhx9‑IN‑15 belongs to a series of ATP‑competitive DHX9 inhibitors. Researchers comparing the cellular effects of ATP‑competitive inhibition (e.g., using Dhx9‑IN‑15) against allosteric inhibitors (e.g., ATX968) can leverage the defined EC50 of Dhx9‑IN‑15 to match exposure levels and isolate mechanism‑dependent phenotypic differences.

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